molecular formula C7H6BrF2N B3032117 3-Bromo-5-(1,1-difluoroethyl)pyridine CAS No. 1108724-32-8

3-Bromo-5-(1,1-difluoroethyl)pyridine

Cat. No. B3032117
M. Wt: 222.03
InChI Key: WHDYQJPECGZSLP-UHFFFAOYSA-N
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Description

3-Bromo-5-(1,1-difluoroethyl)pyridine is a chemical compound with the CAS Number: 1108724-32-8 . It has a molecular weight of 222.03 and its IUPAC name is 3-bromo-5-(1,1-difluoroethyl)pyridine . The compound is typically stored in a refrigerator and is usually in a liquid form .


Molecular Structure Analysis

The InChI code for 3-Bromo-5-(1,1-difluoroethyl)pyridine is 1S/C7H6BrF2N/c1-7(9,10)5-2-6(8)4-11-3-5/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

3-Bromo-5-(1,1-difluoroethyl)pyridine is a liquid at room temperature . It has a molecular weight of 222.03 . The compound is usually stored in a refrigerator .

Scientific Research Applications

Spectroscopic and Optical Studies

Spectroscopic characterization of related bromo-pyridine compounds, like 5-Bromo-2-(trifluoromethyl)pyridine, has been performed using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. These studies are crucial for understanding the molecular structure and chemical properties of such compounds. Density Functional Theory (DFT) has been applied to investigate the optimized geometric structure and vibrational frequencies of these molecules, which can be pivotal for their application in various scientific fields (Vural & Kara, 2017).

Synthesis and Derivatives Formation

Research involving pyridine derivatives, such as 5-bromo-2-methylpyridin-3-amine, focuses on the synthesis of novel compounds through Suzuki cross-coupling reactions. These synthetic methods are significant for creating new molecules with potential applications in different scientific domains, including materials science and pharmaceuticals (Ahmad et al., 2017).

Biological Evaluation

The synthesis and biological evaluation of compounds related to bromo-pyridine, such as acyclic pyridine C-nucleosides, have been conducted. These studies aim to explore the potential biological activities of these compounds, although no marked biological activity was found in this particular case (Hemel et al., 1994).

Molecular Structures and Properties

Investigations into the molecular structures of pyridine derivatives, such as 2-Trimethylsilyl-, 2-Trimethylgermyl-, and 2-Trimethylstannyl-pyridines, have been carried out. Understanding these molecular structures is crucial for the development of new materials with specific electronic or optical properties (Riedmiller et al., 1999).

Computational Studies

A comprehensive study of 3-bromo-5-(2,5-difluorophenyl) pyridine and other derivatives was conducted using Density Functional Theory (DFT). These computational studies provide insights into the synthesis, spectroscopic properties, and biological activities of pyridine derivatives, enhancing our understanding of their potential scientific applications (Ghiasuddin et al., 2018).

Safety And Hazards

The compound is considered hazardous and has the GHS07 pictogram . The hazard statements associated with it are H302, H315, H320, H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation. The precautionary statements include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 , which provide guidance on how to handle the compound safely.

properties

IUPAC Name

3-bromo-5-(1,1-difluoroethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2N/c1-7(9,10)5-2-6(8)4-11-3-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDYQJPECGZSLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CN=C1)Br)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301287591
Record name 3-Bromo-5-(1,1-difluoroethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301287591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(1,1-difluoroethyl)pyridine

CAS RN

1108724-32-8
Record name 3-Bromo-5-(1,1-difluoroethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1108724-32-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-(1,1-difluoroethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301287591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-(1,1-difluoroethyl)pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Trofymchuk, M Bugera, AA Klipkov… - The Journal of …, 2021 - ACS Publications
A general approach to fluorinated (hetero)aromatic derivatives is elaborated. The key reaction is a deoxofluorination of substituted acetophenones with sulfur tetrafluoride (SF 4 ). In …
Number of citations: 11 pubs.acs.org

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